molecular formula C21H16N6O2S B2743767 1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine CAS No. 899725-48-5

1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine

Cat. No.: B2743767
CAS No.: 899725-48-5
M. Wt: 416.46
InChI Key: ZCHPHJGHCYHEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine is a useful research compound. Its molecular formula is C21H16N6O2S and its molecular weight is 416.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

The synthesis of phenyl-substituted triazoloannelated quinazolines, including derivatives similar to 5-(2-Phenylhydrazino)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline, involves starting from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. These compounds are then further modified through thionation or chlorination, followed by treatment with multifunctional nucleophiles, showcasing their reactivity and the potential for creating a variety of derivatives with different functional groups (Al-Salahi, 2010).

Potential Biological Activities

Several studies have focused on the biological activities of triazoloquinazoline derivatives. For example, a combinatorial library of substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines was synthesized and tested for their selective serotonin 5-HT(6) receptor antagonistic activity, indicating the potential of these compounds as therapeutic agents in neurological disorders (Ivachtchenko et al., 2010).

Anticancer Applications

Research into quinazoline derivatives has shown that many of these compounds exhibit anticancer activity, acting as multitarget agents. For instance, certain quinazoline derivatives were tested for cytotoxic/antiproliferative activity on human tumor cell lines, suggesting their utility in cancer treatment. The derivatives' interaction with DNA was also explored, indicating their potential mechanism of action (Ovádeková et al., 2005).

Antibacterial and Antifungal Activity

The synthesis of novel quinazolin-5-one derivatives and their derivatives has been explored for antibacterial and antifungal activities. This research is crucial for developing new antimicrobial agents to combat resistant strains of bacteria and fungi. Some newly synthesized compounds have shown significant growth inhibition activity compared to commercial standards like penicillin-G and streptomycin, highlighting their potential as new antimicrobial agents (Hassan, 2013).

Properties

IUPAC Name

1-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]-2-phenylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O2S/c28-30(29,16-11-5-2-6-12-16)21-20-22-19(24-23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)27(20)26-25-21/h1-14,23H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHPHJGHCYHEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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